(2,4-Dimethylphenyl)[1-(4-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine
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Overview
Description
(2,4-Dimethylphenyl)[1-(4-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[4,5-e]pyrimidine core substituted with a 2,4-dimethylphenyl group and a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethylphenyl)[1-(4-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[4,5-e]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Substitution reactions:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethylphenyl)[1-(4-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
(2,4-Dimethylphenyl)[1-(4-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,4-Dimethylphenyl)[1-(4-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (2,4-Dimethylphenyl)[1-(4-fluorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine
- (2,4-Dimethylphenyl)[1-(4-bromophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine
- (2,4-Dimethylphenyl)[1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine
Uniqueness
The uniqueness of (2,4-Dimethylphenyl)[1-(4-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group, in particular, may influence its reactivity and interaction with biological targets, differentiating it from similar compounds with different substituents.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H16ClN5 |
---|---|
Molecular Weight |
349.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H16ClN5/c1-12-3-8-17(13(2)9-12)24-18-16-10-23-25(19(16)22-11-21-18)15-6-4-14(20)5-7-15/h3-11H,1-2H3,(H,21,22,24) |
InChI Key |
KVCPRPHXSGLDOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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